

R-(-)-1,2-Propanediol chemical structure and chirality

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Compound of Interest		
Compound Name:	R-(-)-1,2-Propanediol	
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An In-depth Technical Guide to R-(-)-1,2-Propanediol: Chemical Structure and Chirality

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral molecules is paramount. **R-(-)-1,2-Propanediol**, a versatile chiral building block, is of significant interest due to its applications in stereoselective synthesis. This technical guide provides a detailed overview of its chemical structure, chirality, and relevant experimental protocols.

Chemical Structure and Properties

R-(-)-1,2-Propanediol, also known as (R)-(-)-propylene glycol, is a chiral organic compound.[1] Its structure consists of a three-carbon chain with hydroxyl groups on the first and second carbon atoms. The chirality of the molecule arises from the stereocenter at the second carbon (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a hydrogen atom (-H).[2]

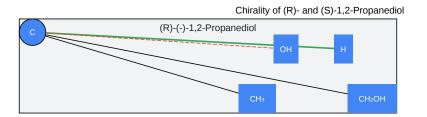
The absolute configuration of the stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(-)" in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[2] Its enantiomer, (S)-(+)-1,2-propanediol, is dextrorotatory.[2]

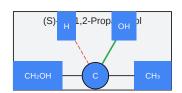
Below is a diagram illustrating the chemical structure of **R-(-)-1,2-Propanediol**.

Caption: Chemical structure of R-(-)-1,2-Propanediol.



A three-dimensional representation highlighting the chiral center is provided below.





Mirror Plane

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Caption: Enantiomers of 1,2-Propanediol.

Physical and Chemical Properties

The enantiomers of 1,2-propanediol have identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light.[2]

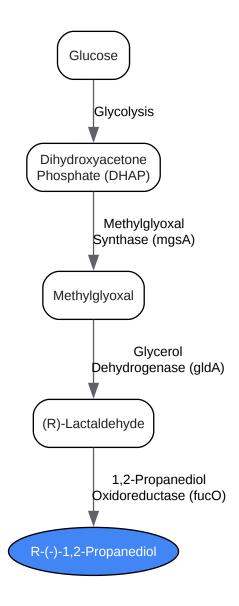


Property	Value	Reference
Molecular Formula	C ₃ H ₈ O ₂	[3][4]
Molecular Weight	76.09 g/mol	[3][5]
CAS Number	4254-14-2	[4][5]
Appearance	Clear, colorless, viscous liquid	[2]
Boiling Point	186-188 °C at 765 mmHg	[5]
Density	1.04 g/mL at 25 °C	[5]
Refractive Index	n20/D 1.434	[5]
Optical Activity [α] ²⁰ /D	-16.5° (neat)	[5]
Enantiomeric Excess (ee)	98% (GLC)	[5]
Solubility	Miscible with water, acetone, and chloroform.	[6]

Experimental Protocols Synthesis of R-(-)-1,2-Propanediol via Microbial Fermentation

Enantiomerically pure **R-(-)-1,2-propanediol** can be produced from renewable feedstocks like glucose using metabolically engineered Escherichia coli.[3] The metabolic pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to methylglyoxal, which is then reduced to **R-(-)-1,2-propanediol**.[3][5]





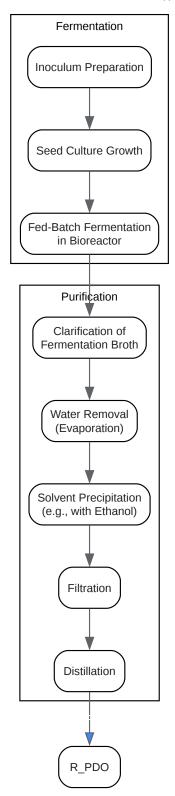
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Caption: Metabolic pathway for R-(-)-1,2-propanediol synthesis.

Experimental Workflow:



Workflow for Microbial Production of R-(-)-1,2-Propanediol



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Caption: Workflow for microbial production and purification.



Methodology:

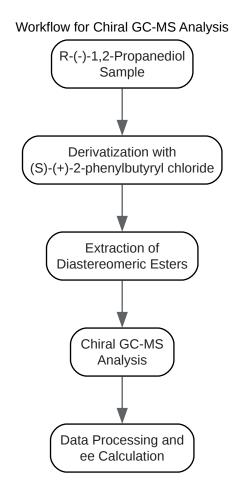
- Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a flask with appropriate growth medium and antibiotics. The culture is incubated overnight at 37°C with shaking.[2]
- Fed-Batch Fermentation: The seed culture is transferred to a sterilized bioreactor. The temperature and pH are maintained at optimal levels (e.g., 37°C and pH 7.0). A fed-batch strategy is employed by feeding a concentrated glucose solution to the bioreactor after the initial glucose is depleted.[2]
- Clarification: The fermentation broth is clarified to remove microbial cells and other solids.[4]
- Water Removal: Water is removed from the clarified broth, typically by evaporation.[4]
- Solvent Precipitation: A solvent such as ethanol is added to the concentrated broth to precipitate salts and other impurities.[4]
- Filtration: The precipitated solids are removed by filtration.[4]
- Distillation: The final purification of **R-(-)-1,2-propanediol** is achieved by distillation.[4]

Analysis of Enantiomeric Purity by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The enantiomeric excess (ee) of **R-(-)-1,2-propanediol** is a critical quality parameter and can be accurately determined by chiral GC-MS. This often requires derivatization to enhance volatility and chromatographic separation.[7]

Experimental Workflow:





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Caption: Workflow for chiral GC-MS analysis.

Methodology:

- Derivatization: To a solution of 1,2-propanediol in an aprotic solvent (e.g., dichloromethane),
 a slight excess of a chiral derivatizing agent like (S)-(+)-2-phenylbutyryl chloride and a base
 (e.g., pyridine) are added. The mixture is stirred at room temperature to form diastereomeric
 esters.[7][8]
- Extraction: The reaction is quenched, and the diastereomeric esters are extracted with a suitable organic solvent. The organic layer is dried and concentrated.
- Chiral GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column. The separated diastereomers are detected by a mass spectrometer.[7]



• Enantiomeric Excess Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.[7]

Applications in Drug Development

Chiral molecules like **R-(-)-1,2-propanediol** are highly valued in the pharmaceutical industry.[7] They serve as crucial building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug is critical as different enantiomers can exhibit different pharmacological activities and toxicities. The use of enantiopure starting materials like **R-(-)-1,2-propanediol** is essential for the development of safe and effective drugs.[7]

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